N-4-biphenylyl-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Overview
Description
N-4-biphenylyl-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a useful research compound. Its molecular formula is C26H21ClN2O2S2 and its molecular weight is 493.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.0732980 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antitumor Activities : Research on derivatives structurally related to N-4-biphenylyl-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has shown promising antimicrobial and antitumor properties. For instance, compounds with thiazolidinone cores have been evaluated for their antimicrobial effectiveness, showing moderate activity against various bacterial strains. Additionally, some derivatives have demonstrated moderate antitumor activity against malignant tumor cells, highlighting the potential use of these compounds in developing new anticancer therapies (Horishny & Matiychuk, 2020).
Lipoxygenase Inhibitors : Another study focused on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors. These compounds showed moderately good activities, suggesting their potential in treating inflammatory conditions (Aziz‐ur‐Rehman et al., 2016).
Anti-Inflammatory and Analgesic Properties : Research has also delved into the synthesis and characterization of celecoxib derivatives, including thiazolidinone compounds, for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This comprehensive study indicates the multifaceted therapeutic potential of these derivatives, including the ability to inhibit HCV NS5B RdRp activity without causing significant gastric toxicity (Küçükgüzel et al., 2013).
Analgesic and Anti-Inflammatory Activity : A series of N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activity. This study further corroborates the potential use of thiazolidinone derivatives in pain and inflammation management (Deep et al., 2012).
MMP Inhibitors in Tissue Damage : The synthesis and biological evaluation of 4-thiazolidinone derivatives as matrix metalloproteinase (MMP) inhibitors have shown promising results in affecting the inflammatory/oxidative process involved in tissue damage. This highlights the potential of these compounds in therapeutic applications related to wound healing and tissue regeneration (Incerti et al., 2018).
Properties
IUPAC Name |
4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O2S2/c27-22-10-5-4-9-20(22)17-23-25(31)29(26(32)33-23)16-6-11-24(30)28-21-14-12-19(13-15-21)18-7-2-1-3-8-18/h1-5,7-10,12-15,17H,6,11,16H2,(H,28,30)/b23-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZVXVTZTBUJBA-HAVVHWLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CC=C4Cl)/SC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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